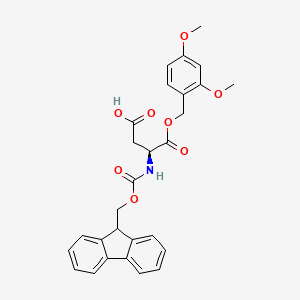

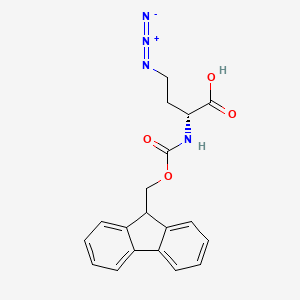

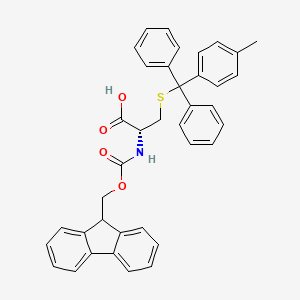

![molecular formula C21H13D10NO4 B613611 Fmoc-[(D)-Leu]-OH CAS No. 1190594-22-9](/img/structure/B613611.png)

Fmoc-[(D)-Leu]-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-[D]Leu-OH is a useful research compound. Its molecular formula is C21H13D10NO4 and its molecular weight is 363.5. The purity is usually 95%.

BenchChem offers high-quality Fmoc-[D]Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-[D]Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

寡肽的合成

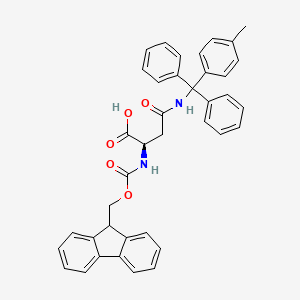

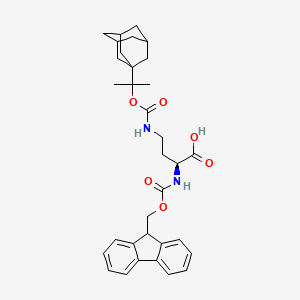

Fmoc-[(D)-Leu]-OH 通常用于合成各种寡肽。 它与功能化的 α-氨基酸盐酸盐反应形成肽键,肽键是寡肽的构建块 {svg_1}。该过程对于创建用于研究和治疗应用的特定肽序列至关重要。

环状缩肽的生产

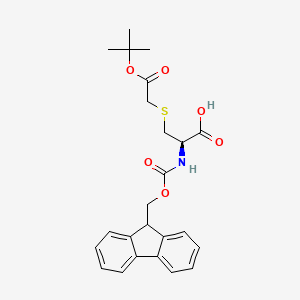

该化合物在合成环状缩肽(如桑萨尔酰胺 A)中起着至关重要的作用,桑萨尔酰胺 A 是一种在海洋真菌中发现的天然产物 {svg_2}。由于其独特的生物活性,这些缩肽在开发新药方面具有巨大潜力。

十肽抗生素的创造

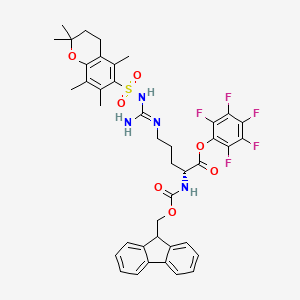

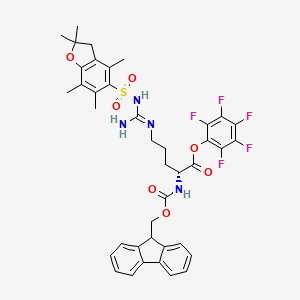

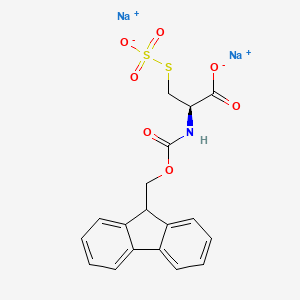

This compound 用于合成十肽抗生素,例如链霉菌素 A-D,它们天然存在于链霉菌属。 Tü 6071 {svg_3}。这些抗生素因其对多种细菌病原体的强大活性而具有价值。

化妆品应用

该化合物可用于生产香豆酰二肽酰胺,该物质在化妆品行业中得到应用 {svg_4}。这种用法表明了 this compound 超越传统医药应用的多功能性。

固相肽合成 (SPPS)

This compound 在 Fmoc 固相肽合成中起着至关重要的作用,Fmoc 固相肽合成是一种广泛用于生产大量肽的方法 {svg_5}。SPPS 对于需要大量肽的研究至关重要,例如生物测试、NMR 结构研究或肽与其他分子之间的相互作用研究。

水凝胶构建

在材料科学中,已使用包括 this compound 在内的 Fmoc 功能化氨基酸和肽来构建水凝胶 {svg_6}。这些水凝胶由于其自组装特性和生物相容性而在各种应用中得到广泛应用。

C-H 活化反应的配体

This compound 作为 C-H 活化反应的配体,C-H 活化反应是一种形成碳与杂原子之间的键的化学反应类型 {svg_7}。这种应用在有机合成领域意义重大。

PPARγ 配体研究

作为 PPARγ 配体,this compound 可诱导胰岛素敏感性而不会促进脂肪生成 {svg_8}。该特性在糖尿病研究中特别重要,因为胰岛素抵抗是关键因素。

作用机制

Target of Action

Fluorenylmethyloxycarbonyl-D-Leucine (Fmoc-[D]Leu-OH) is a selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .

Mode of Action

Fmoc-[D]Leu-OH activates PPARγ, albeit with a lower potency but a similar maximal efficacy as rosiglitazone, a well-known PPARγ agonist . Activation of PPARγ by Fmoc-[D]Leu-OH leads to changes in the transcription of genes involved in glucose metabolism and adipogenesis .

Biochemical Pathways

The activation of PPARγ by Fmoc-[D]Leu-OH impacts several biochemical pathways. It improves insulin sensitivity, which is crucial in the regulation of glucose metabolism .

Result of Action

The activation of PPARγ by Fmoc-[D]Leu-OH results in improved insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . This suggests that Fmoc-[D]Leu-OH could potentially be used as a therapeutic agent for improving insulin sensitivity in diabetes.

生化分析

Biochemical Properties

Fmoc-[D]Leu-OH plays a significant role in biochemical reactions, particularly in the synthesis of various oligopeptides . It interacts with other biomolecules such as enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation and breaking of bonds during the synthesis and deprotection steps .

Cellular Effects

The cellular effects of Fmoc-[D]Leu-OH are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using Fmoc-[D]Leu-OH can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the nature of the peptide being synthesized.

Molecular Mechanism

The molecular mechanism of action of Fmoc-[D]Leu-OH involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amino acid during the synthesis process, preventing unwanted reactions. It can be removed under basic conditions, allowing the peptide chain to continue to build . This process can involve interactions with various biomolecules, including enzymes involved in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-[D]Leu-OH can change over time, particularly during the course of a peptide synthesis reaction . The Fmoc group is stable under the conditions of the reaction until the point where it is intentionally removed by the addition of a base . The stability of Fmoc-[D]Leu-OH contributes to its effectiveness as a protecting group .

Metabolic Pathways

Fmoc-[D]Leu-OH is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, playing a crucial role in the formation of peptide bonds .

Transport and Distribution

In the context of peptide synthesis, Fmoc-[D]Leu-OH is distributed throughout the reaction solution and is incorporated into the growing peptide chain . The transport and distribution of Fmoc-[D]Leu-OH within cells and tissues are not typically relevant in its primary use in peptide synthesis.

属性

IUPAC Name |

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3,2D3,11D2,13D,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-QDXFTFMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

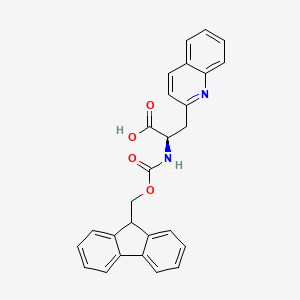

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)

![(S)-4-[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B613549.png)